N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a diphenylethyl group and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine typically involves a multi-step process:
Formation of the Diphenylethyl Intermediate: The initial step involves the preparation of the diphenylethyl intermediate through a Friedel-Crafts alkylation reaction. Benzene is reacted with 2-chloroethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholinyl Group: The next step involves the introduction of the morpholinyl group. This is achieved by reacting the diphenylethyl intermediate with morpholine in the presence of a suitable base such as sodium hydride.
Formation of the Final Product: The final step involves the coupling of the intermediate with ethane-1,2-diamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and catalysts are employed to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,2-Diphenylethyl)-N~2~-[2-(piperidin-4-yl)ethyl]ethane-1,2-diamine
- N~1~-(2,2-Diphenylethyl)-N~2~-[2-(pyrrolidin-4-yl)ethyl]ethane-1,2-diamine
Uniqueness
N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and mechanisms of action.
Properties
CAS No. |
627521-38-4 |
---|---|
Molecular Formula |
C22H31N3O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-(2-morpholin-4-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H31N3O/c1-3-7-20(8-4-1)22(21-9-5-2-6-10-21)19-24-12-11-23-13-14-25-15-17-26-18-16-25/h1-10,22-24H,11-19H2 |
InChI Key |
GGHIBDRUNLKBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.